Myo-inositol trispyrophosphate Myo-inositol trispyrophosphate Myo-inositol trispyrophosphate (ITPP, cas 802590-64-3) is a novel allosteric effector of haemoglobin with high permeation selectivity across the red blood cell plasma membrane. Due to its potential to reduce the oxygen affinity of haemoglobin, ITPP application results in an enhanced oxygen release in hypoxic tissues. Therefore, ITPP is being examined for the treatment of numerous illnesses that involve hypoxia, such as cardiovascular diseases, cancer or Alzheimer/'s disease.
Brand Name: Vulcanchem
CAS No.: 802590-64-3
VCID: VC0179495
InChI: InChI=1S/C6H12O21P6/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18)
SMILES: C12C(C3C(C4C1OP(=O)(OP(=O)(O4)O)O)OP(=O)(OP(=O)(O3)O)O)OP(=O)(OP(=O)(O2)O)O
Molecular Formula: C6H12O21P6
Molecular Weight: 605.99 g/mol

Myo-inositol trispyrophosphate

CAS No.: 802590-64-3

Main Products

VCID: VC0179495

Molecular Formula: C6H12O21P6

Molecular Weight: 605.99 g/mol

Myo-inositol trispyrophosphate - 802590-64-3

CAS No. 802590-64-3
Product Name Myo-inositol trispyrophosphate
Molecular Formula C6H12O21P6
Molecular Weight 605.99 g/mol
IUPAC Name 4,6,11,13,18,20-hexahydroxy-3,5,7,10,12,14,17,19,21-nonaoxa-4λ5,6λ5,11λ5,13λ5,18λ5,20λ5-hexaphosphatetracyclo[14.5.0.02,8.09,15]henicosane 4,6,11,13,18,20-hexaoxide
Standard InChI InChI=1S/C6H12O21P6/c7-28(8)19-1-2(20-29(9,10)25-28)4-6(24-33(17,18)27-32(15,16)23-4)5-3(1)21-30(11,12)26-31(13,14)22-5/h1-6H,(H,7,8)(H,9,10)(H,11,12)(H,13,14)(H,15,16)(H,17,18)
Standard InChIKey HEDKSUBRULAYNO-UHFFFAOYSA-N
SMILES C12C(C3C(C4C1OP(=O)(OP(=O)(O4)O)O)OP(=O)(OP(=O)(O3)O)O)OP(=O)(OP(=O)(O2)O)O
Canonical SMILES C12C(C3C(C4C1OP(=O)(OP(=O)(O4)O)O)OP(=O)(OP(=O)(O3)O)O)OP(=O)(OP(=O)(O2)O)O
Description Myo-inositol trispyrophosphate (ITPP, cas 802590-64-3) is a novel allosteric effector of haemoglobin with high permeation selectivity across the red blood cell plasma membrane. Due to its potential to reduce the oxygen affinity of haemoglobin, ITPP application results in an enhanced oxygen release in hypoxic tissues. Therefore, ITPP is being examined for the treatment of numerous illnesses that involve hypoxia, such as cardiovascular diseases, cancer or Alzheimer/'s disease.
Synonyms inositol trispyrophosphate
ITPP cpd
myo-inositol trispyrophosphate
Reference
1. Anticancer Res. 2016 Nov;36(11):5751-5755.

ITPP Treatment of RG2 Glioblastoma in a Rat Model.

Förnvik K(1), Zolfaghari S(2), Salford LG(2), Redebrandt HN(2).

Author information:
(1)The Rausing Laboratory, Division of Neurosurgery, Department of Clinical
Sciences Lund, Lund University, Lund, Sweden karolina.fornvik@med.lu.se.
(2)The Rausing Laboratory, Division of Neurosurgery, Department of Clinical
Sciences Lund, Lund University, Lund, Sweden.

BACKGROUND: Inositol trispyrophosphate (ITPP) has been shown to reduce tumour
growth in different animal cancer models, as well as of human U87 glioma cells
grafted onto chick chorioallantoic membrane (CAM). The aim of this study was to
establish whether ITPP crosses the blood-brain barrier and whether it halts the
growth of RG2 glioblastoma tumour.
MATERIALS AND METHODS: A model comprising of Fischer 344 rats was chosen and RG2
cells were implanted either intracranially, or subcutaneously on the left hind
leg, and the animals were treated with ITPP either intraperitoneally,
intravenously or both routes combined. Overall survival was then calculated.
RESULTS: No prolonged survival was seen in animals treated with ITPP. The route
of ITPP administration did not affect outcome.
CONCLUSION: ITPP had no favourable effect upon survival in our animal model with
RG2 glioblastoma tumours in Fischer 344 rats.



2. Drug Test Anal. 2014 Nov-Dec;6(11-12):1102-7. doi: 10.1002/dta.1700. Epub 2014
Jul 28.

Screening and confirmation of myo-inositol trispyrophosphate (ITPP) in human
urine by hydrophilic interaction liquid chromatography high resolution / high
accuracy mass spectrometry for doping control purposes.

Görgens C(1), Guddat S, Schänzer W, Thevis M.

Author information:
(1)Institute of Biochemistry - Center for Preventive Doping Research, German
Sport University Cologne, Am Sportpark Müngersdorf 6, 50933, Cologne, Germany.

Myo-inositol trispyrophosphate (ITPP) is a novel allosteric effector of
haemoglobin with high permeation selectivity across the red blood cell plasma
membrane. Due to its potential to reduce the oxygen affinity of haemoglobin, ITPP
application results in an enhanced oxygen release in hypoxic tissues. Therefore,
ITPP is being examined for the treatment of numerous illnesses that involve
hypoxia, such as cardiovascular diseases, cancer or Alzheimer's disease. Similar
to the prohibited substance Efaproxiral®, ITPP increases maximal exercise
capacity in mice, providing high potential to be misused in sports. To keep up
with cheating athletes, a fast and reliable liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method for screening and confirmation of ITPP in human
urine for doping control purposes was developed. According to the molecule's
distinct hydrophilic properties, extraction from complex biological matrices is
challenging and conventional reversed phase liquid chromatography (RPLC)
separations are not suitable for its detection. Therefore an approach based on
hydrophilic interaction liquid chromatography (HILIC) Orbitrap mass spectrometry
was established. The methodology was fully validated for qualitative purposes.
Screening and confirmation assay are characterized by satisfactory specificity
and robustness, adequate intra-day (screening: 4.9-8.1%; confirmation: 2.0-6.7%)
and inter-day precision (screening: 4.6-9.1%; confirmation: 1.8-6.6%), excellent
linear correlations (>0.99) with sufficient LLOD in the sub ng/mL range
(screening: 15 ng/mL; confirmation: 1 ng/mL). In addition it could be shown that
ITPP is stable in human urine under the mandatory storage period and conditions
for doping control laboratories. To our knowledge, this is the first validated
'dilute-and-inject' LC-MS/MS method for the reliable detection of ITPP in human
urine.



3. Drug Test Anal. 2014 Mar;6(3):268-76. doi: 10.1002/dta.1473. Epub 2013 Jun 4.

Detection of myo-inositol tris pyrophosphate (ITPP) in equine following an
administration of ITPP.

Lam G(1), Zhao S, Sandhu J, Yi R, Loganathan D, Morrissey B.

Author information:
(1)Maxxam Analytics Inc., 8577 Commerce Court, Burnaby, BC, V5A 4N5, Canada.

Myo-Inositol tris pyrophosphate (ITPP) is a powerful allosteric modulator of
haemoglobin that increases oxygen-releasing capacity of red blood cells. It is
capable of crossing the red blood cell membrane unlike its open polyphosphate
analog myo-inositol hexakisphosphate (IHP). Systemic administration of ITPP
enhanced the exercise capacity in mice. There have been rumours of its abuse in
the horse racing industry to enhance the performance of racing horses. In this
paper, the detection of ITPP in equine plasma and urine after an administration
of ITPP is reported. A Standardbred mare was administered 200 mg of ITPP
intravenously. Urine and plasma samples were collected up to 120 h post
administration and analyzed for ITPP by liquid chromatography-tandem mass
spectrometry. ITPP was detected in post administration plasma samples up to 6
hours. The peak concentration was detected at 5 min post administration. In
urine, ITPP was detected up to 24 h post administration. The peak concentration
was detected at 1.5 h post administration.
PubChem Compound 10439981
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator